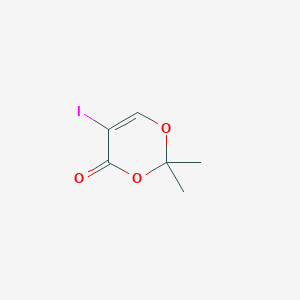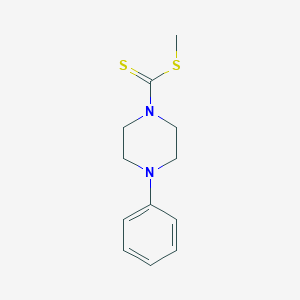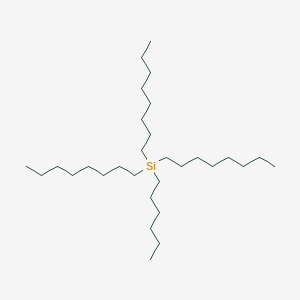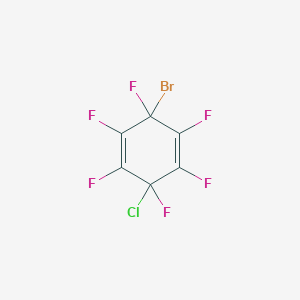![molecular formula C26H43BrO10 B14326707 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene CAS No. 102096-98-0](/img/structure/B14326707.png)
36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[3031]hexatriaconta-1(36),32,34-triene is a complex organic compound characterized by its unique bicyclic structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene typically involves multi-step organic reactions. A common approach includes the following steps:
Formation of the Polyether Backbone: This involves the polymerization of ethylene oxide or similar monomers to form the polyether chain.
Cyclization: The linear polyether is then cyclized using specific catalysts to form the bicyclic structure.
Bromination: The final step involves the selective bromination of the compound at the desired position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ether linkages, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium thiocyanate.
Major Products
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of the hydrogenated polyether.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as part of drug delivery systems due to their ability to form stable complexes with biological molecules.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Industrially, the compound is used in the production of advanced materials, such as high-performance polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the polyether backbone can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene: Similar polyether structure but with fewer ether linkages and no bromine atom.
2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol: Another polyether compound with a different functional group (hydroxyl) instead of bromine.
Uniqueness
The uniqueness of 36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene lies in its combination of a bromine atom and a highly flexible polyether backbone, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
102096-98-0 |
|---|---|
Molecular Formula |
C26H43BrO10 |
Molecular Weight |
595.5 g/mol |
IUPAC Name |
36-bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene |
InChI |
InChI=1S/C26H43BrO10/c27-26-24-2-1-3-25(26)23-37-21-19-35-17-15-33-13-11-31-9-7-29-5-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-24/h1-3H,4-23H2 |
InChI Key |
PVIHNMIRAYVQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCC2=CC=CC(=C2Br)COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)




![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)



